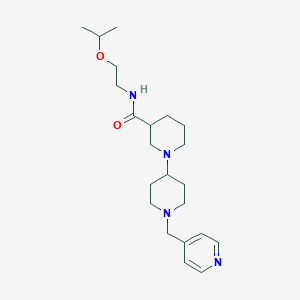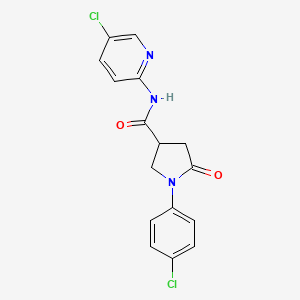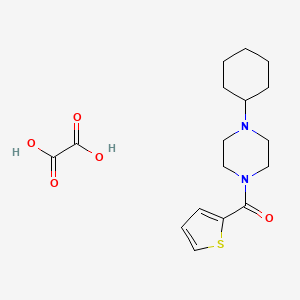
N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as IBNtxA, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been found to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it has been found to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is involved in the regulation of pain, anxiety, and stress responses. By blocking the NOP receptor, N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide may modulate these physiological processes.
Biochemical and Physiological Effects:
N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been found to produce a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of acute and chronic pain. It has also been found to reduce anxiety and depression-like behaviors in animal models. Additionally, N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is a highly selective NOP receptor antagonist and has been optimized for high purity and high yield. However, the compound has limitations in terms of its solubility and stability. These limitations need to be taken into account when designing experiments.
Direcciones Futuras
There are several future directions for research on N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One direction is the evaluation of clinical efficacy in the treatment of pain, anxiety, and depression. Another direction is the investigation of the compound's potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent. The resulting intermediate is then reacted with 2-isopropoxyethylamine to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(2-isopropoxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess analgesic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. The compound has shown promising results in preclinical studies and is currently being evaluated for its clinical efficacy.
Propiedades
IUPAC Name |
N-(2-propan-2-yloxyethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O2/c1-18(2)28-15-11-24-22(27)20-4-3-12-26(17-20)21-7-13-25(14-8-21)16-19-5-9-23-10-6-19/h5-6,9-10,18,20-21H,3-4,7-8,11-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZHUKCKMPDJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5440011.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(2-methylpyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440018.png)

![({4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5440044.png)
![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5440051.png)
![4-[4-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5440052.png)

![7-{[2-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5440062.png)
![N-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5440077.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5440091.png)
![1-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-N,N-dimethyl-1-oxopropan-2-amine](/img/structure/B5440097.png)
![ethyl {5-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5440098.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5440100.png)
![9-(3-allyl-4-methoxybenzyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5440101.png)